molecular formula C21H19FN4O3S B2518781 N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251678-55-3

N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

Cat. No. B2518781
CAS RN: 1251678-55-3
M. Wt: 426.47
InChI Key: JLFOOABPWXOJDG-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-N-(3-methoxybenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide is a useful research compound. Its molecular formula is C21H19FN4O3S and its molecular weight is 426.47. The purity is usually 95%.
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Scientific Research Applications

Thermal Infrared Measurement and Plant Ecosystem Health

Research into N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, including similar structures to the mentioned compound, has indicated their excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This discovery suggests their utility in managing weed growth in agricultural settings without the need for high doses, potentially reducing environmental impact and preserving plant ecosystem health (Moran, 2003).

Anticancer Research

Modifications of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, which bear resemblance to the mentioned compound, have shown remarkable anticancer effects. Studies involving the replacement of the acetamide group with an alkylurea moiety resulted in compounds that retained antiproliferative activity while significantly reducing acute oral toxicity. These findings underscore the compound's relevance in developing novel anticancer agents with lower side effects (Wang et al., 2015).

Herbicide Development

Further research into triazolopyrimidine sulfonamide compounds has led to the development of new herbicidal compounds with a focus on acetohydroxyacid synthase inhibition. Modifications to existing compounds to produce derivatives like N-2,6-difluorophenyl-5-methoxy-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide have shown promising herbicidal activity and a faster degradation rate in soil, highlighting their potential as effective and environmentally friendly herbicides (Chen et al., 2009).

Antimalarial Agents

Innovations in the synthesis of [1,2,4]triazolo[4,3-a]pyridine sulfonamides have also extended to antimalarial drug discovery. Virtual library designs and subsequent synthesis and in vitro evaluation of selected compounds have identified new candidates with potent antimalarial activity. This research direction highlights the compound's potential application in addressing global health challenges, such as malaria (Karpina et al., 2020).

properties

IUPAC Name

N-(3-fluorophenyl)-N-[(3-methoxyphenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN4O3S/c1-15-23-24-21-10-9-20(14-25(15)21)30(27,28)26(18-7-4-6-17(22)12-18)13-16-5-3-8-19(11-16)29-2/h3-12,14H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLFOOABPWXOJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC(=CC=C3)OC)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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